molecular formula C17H20N2O B5808240 1-ethyl-4-(1-naphthoyl)piperazine

1-ethyl-4-(1-naphthoyl)piperazine

Cat. No. B5808240
M. Wt: 268.35 g/mol
InChI Key: NKQNZVJSHLAGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(1-naphthoyl)piperazine (ENP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-ethyl-4-(1-naphthoyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors and to inhibit the reuptake of serotonin, which makes it a potential candidate for the treatment of depression and anxiety disorders. In pharmacology, this compound has been studied for its potential use as a probe to study the activity of serotonin receptors. In medicinal chemistry, this compound has been used as a starting material to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

1-ethyl-4-(1-naphthoyl)piperazine exerts its pharmacological effects by modulating the activity of serotonin receptors. Specifically, this compound has been shown to bind to the 5-HT1A and 5-HT2A receptors and to inhibit the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which in turn modulates the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This leads to a wide range of biochemical and physiological effects, including modulation of mood, anxiety, and pain perception. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

1-ethyl-4-(1-naphthoyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

1-ethyl-4-(1-naphthoyl)piperazine has several potential future directions, including the development of novel compounds based on its structure, the use of this compound as a probe to study the activity of serotonin receptors, and the investigation of its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Further studies are needed to determine the safety and efficacy of this compound and its potential therapeutic applications.

Synthesis Methods

1-ethyl-4-(1-naphthoyl)piperazine can be synthesized through a multi-step process starting from 1-naphthylamine and ethyl chloroformate. The first step involves the protection of the amino group of 1-naphthylamine with tert-butyloxycarbonyl (BOC) to obtain BOC-1-naphthylamine. The next step involves the reaction of BOC-1-naphthylamine with ethyl chloroformate to form BOC-1-naphthyl ethyl carbamate. The final step involves the deprotection of BOC-1-naphthyl ethyl carbamate with trifluoroacetic acid to obtain this compound.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-18-10-12-19(13-11-18)17(20)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQNZVJSHLAGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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